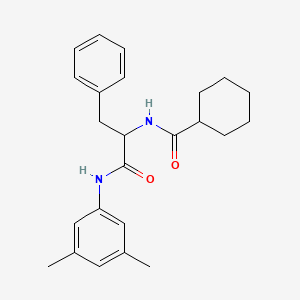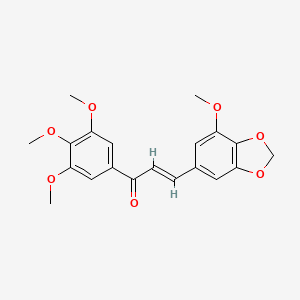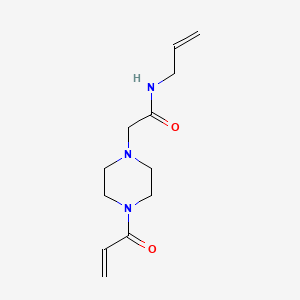
Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylalanine backbone modified with cyclohexylcarbonyl and 3,5-dimethylphenyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Acylation: The protected phenylalanine is then acylated with cyclohexylcarbonyl chloride in the presence of a base like triethylamine to form the cyclohexylcarbonyl derivative.
Deprotection: The protecting group is removed under acidic conditions to yield the free amine.
Amidation: The free amine is reacted with 3,5-dimethylphenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic certain amino acid residues. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug design and development. Its structural features make it a candidate for the development of new therapeutic agents targeting specific proteins or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide involves its interaction with specific molecular targets. The cyclohexylcarbonyl and 3,5-dimethylphenyl groups can enhance binding affinity to certain proteins or enzymes, modulating their activity. The phenylalanine backbone allows for interactions with amino acid residues in the target protein, influencing its function.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)glycinamide
- Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)alaninamide
- Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)valinamide
Uniqueness
Compared to similar compounds, Nalpha-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)phenylalaninamide stands out due to its specific combination of cyclohexylcarbonyl and 3,5-dimethylphenyl groups attached to the phenylalanine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-17-13-18(2)15-21(14-17)25-24(28)22(16-19-9-5-3-6-10-19)26-23(27)20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20,22H,4,7-8,11-12,16H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
YOEKTOUTDVYOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one](/img/structure/B11038802.png)

![Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038819.png)
![2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B11038822.png)
![4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038834.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038841.png)
![5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11038846.png)
![2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B11038853.png)
![6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11038857.png)

![6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11038869.png)
![2,2-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide](/img/structure/B11038882.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11038885.png)
![2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11038891.png)
